5-Amino-1-(2-cyclopropylethyl)-6-methyl-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1-(2-cyclopropylethyl)-6-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes a pyridinone ring substituted with an amino group, a cyclopropylethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-cyclopropylethyl)-6-methyl-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropylethylamine with 3-methyl-2-pyridone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of more efficient catalysts and solvents can enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-cyclopropylethyl)-6-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridinone derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
5-Amino-1-(2-cyclopropylethyl)-6-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-cyclopropylethyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(2-cyclopropylethyl)-4-methyl-1,2-dihydropyridin-2-one: Similar structure but with a different substitution pattern.
5-Amino-1-(2-cyclopropylethyl)pyrimidine-2,4-dione: Contains a pyrimidine ring instead of a pyridinone ring.
Uniqueness
5-Amino-1-(2-cyclopropylethyl)-6-methyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylethyl group provides steric hindrance, affecting its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
5-amino-1-(2-cyclopropylethyl)-6-methylpyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c1-8-10(12)4-5-11(14)13(8)7-6-9-2-3-9/h4-5,9H,2-3,6-7,12H2,1H3 |
InChI Key |
MENWUHWQSWGHNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=O)N1CCC2CC2)N |
Origin of Product |
United States |
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